molecular formula C17H21NO4 B2648322 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid CAS No. 2287270-96-4

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B2648322
CAS No.: 2287270-96-4
M. Wt: 303.358
InChI Key: HGFZFRUYVUKLFL-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid is a conformationally restricted proline-derived building block featuring a spirocyclic scaffold. The compound combines a 2-azaspiro[4.4]nonane core with a benzyloxycarbonyl (Cbz) protective group on the nitrogen and a carboxylic acid moiety at the 3-position. This structure imparts rigidity to the molecule, making it valuable in peptide chemistry and drug design for probing stereoelectronic effects or enhancing metabolic stability .

For example, a 4-step synthesis starting from spirocyclic precursors yields the Boc-protected analog in 59% overall yield, characterized by NMR and LCMS . The Cbz-protected variant likely employs similar strategies, substituting Boc with benzyloxycarbonyl chloride during protection.

Applications: Spirocyclic proline analogs are widely used in medicinal chemistry to constrain peptide backbones, modulate bioavailability, and improve target binding . The Cbz group offers orthogonal deprotection under hydrogenolytic conditions, contrasting with the acid-labile Boc group, enabling sequential functionalization in solid-phase synthesis .

Properties

IUPAC Name

2-phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-15(20)14-10-17(8-4-5-9-17)12-18(14)16(21)22-11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFZFRUYVUKLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of benzyl chloroformate as the reagent and a suitable base to facilitate the substitution.

    Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group. Common reagents for these reactions include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure can be utilized to design novel drugs with specific biological activities.

    Material Science: The spirocyclic structure of the compound makes it a candidate for the development of new materials with unique mechanical and chemical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid with related spirocyclic compounds:

Compound Name Molecular Formula Spiro Ring System Protective Group Key Features Applications Reference
This compound C₁₇H₂₁NO₄ [4.4] Cbz Rigid scaffold, hydrogenolytic deprotection Peptide engineering, protease inhibitors
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid C₁₄H₂₃NO₄ [4.4] Boc Acid-labile protection, 59% synthesis yield Drug discovery building block
7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate C₇H₈F₂N·C₂HF₃O₂ [3.3] None (trifluoroacetate salt) Fluorinated spiro core, enhanced lipophilicity Fluorinated drug candidates
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid C₁₅H₂₅NO₄ [4.5] Boc Larger spiro system, altered ring strain Conformational studies
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate C₁₀H₁₉NO₂Si [4.4] Ethyl ester Silicon-containing spiro core, unique electronic properties Organosilicon chemistry
2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride C₉H₁₄ClNO₂ [4.4] None (HCl salt) Free amine, improved water solubility Intermediate for unprotected analogs

Key Findings:

Spiro Ring Size and Rigidity :

  • The [4.4] spiro system in the target compound balances rigidity and synthetic accessibility, whereas the [3.3] system in 7,7-difluoro-2-azaspiro[3.3]heptane offers higher strain and compactness .
  • Larger systems like [4.5] (e.g., 2-azaspiro[4.5]decane derivatives) exhibit reduced ring strain but may compromise conformational control .

Physicochemical Properties: Fluorinated spiro compounds (e.g., 7,7-difluoro derivatives) show increased lipophilicity, improving membrane permeability . The hydrochloride salt of 2-azaspiro[4.4]nonane-3-carboxylic acid offers higher aqueous solubility, advantageous for biological assays .

Synthetic Accessibility: Boc-protected analogs are synthesized in high yields (59% over 4 steps), suggesting efficient scalability .

Research Implications

The structural diversity of spirocyclic compounds underscores their versatility in drug design. For instance:

  • The Cbz-protected target compound is ideal for stepwise peptide assembly, while its Boc analog suits acid-sensitive synthesis .
  • Fluorinated and silicon-containing variants expand applications in CNS drug development and materials science .

Biological Activity

2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid is a complex organic compound with notable biological activities. The compound is characterized by its spirocyclic structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Structure and Composition

The chemical formula for this compound is C17H21NO4C_{17}H_{21}NO_4, with a molecular weight of approximately 303.36 g/mol. The structure includes a benzyloxycarbonyl group, which enhances its lipophilicity and potential interactions with biological membranes.

Synthesis

The synthesis typically involves multi-step organic reactions that require specific reagents and conditions to achieve the desired stereochemistry and yield. The compound can be synthesized through various routes, including acylation and cyclization processes.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. It acts as an acylating agent, engaging in nucleophilic acyl substitution reactions that can alter the activity of target proteins.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated against the main protease (MPro) of SARS-CoV-2, demonstrating significant inhibitory effects. One derivative, MPI60, which contains a spiro structure similar to that of this compound, exhibited high antiviral potency with low cytotoxicity in vitro .

Enzyme Inhibition

The compound has shown promise in inhibiting carbonic anhydrases (CAs), particularly isoforms associated with cancer progression. For instance, benzofuran-based derivatives related to this compound have been tested for their selectivity against different CA isoforms, revealing effective inhibition against cancer-associated isoforms while sparing off-target isoforms .

Study on Anticancer Properties

A study investigated the anticancer properties of related compounds in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in these cancer cells. For example:

CompoundIC50 (μM) MCF-7IC50 (μM) MDA-MB-231
9e14.91 ± 1.042.52 ± 0.39
Doxorubicin1.43 ± 0.122.36 ± 0.18

The study concluded that these derivatives could serve as potential therapeutic agents against breast cancer .

Evaluation of Cellular Effects

Further assessments using flow cytometry revealed that treatment with specific derivatives led to significant cell cycle arrest and increased apoptosis rates in MDA-MB-231 cells, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid, and how can reaction conditions be optimized?

A multigram-scale synthesis of structurally analogous spirocyclic compounds involves a 4-step procedure starting from tert-butoxycarbonyl (Boc)-protected intermediates. Key steps include cyclization via intramolecular nucleophilic substitution and deprotection under acidic conditions. For example, tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate is synthesized in 59% yield using a combination of DCC/DMAP for carboxylate activation, followed by hydrogenolysis to remove the Boc group . Adapting this method for the benzyloxycarbonyl variant would require substituting the Boc group with a benzyloxycarbonyl (Cbz) protecting group and optimizing deprotection conditions (e.g., catalytic hydrogenation).

Q. How is the spirocyclic structure of this compound validated, and what analytical techniques are critical for characterization?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify spirojunction signals (e.g., δ ~1.36–2.26 ppm for axial protons and δ ~59–81 ppm for spiro carbons) .
  • X-ray Crystallography : Resolves spatial arrangement; for example, inactive analogs like N-benzyl-2-azaspiro[4.4]nonane-1,3-dione show distinct torsion angles compared to active derivatives, highlighting conformational impacts on bioactivity .
  • LCMS/HPLC : Confirms purity (e.g., [M–H]⁻ at m/z 268.0) .

Q. What preliminary biological activities have been reported for this compound class?

Spirocyclic analogs, particularly 2-substituted-2-azaspiro[4.4]nonane-1,3-diones, exhibit anticonvulsant activity in maximal electroshock (MES) models. For instance, the 2',4'-dichloro derivative (ED₅₀ = 38 mg/kg) shows a protective index (TD₅₀/ED₅₀) >4.5, superior to unsubstituted analogs. Activity correlates with substituent lipophilicity and electronic effects .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence structure-activity relationships (SAR) in spirocyclic anticonvulsants?

Systematic SAR studies using Topliss and Craig plot analyses reveal that electron-withdrawing substituents (e.g., 2'-Cl, 4'-CF₃) enhance potency by increasing lipophilicity (CLOGP) and modulating target binding. For example:

SubstituentED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index
2',4'-dichloro (2b)38>170>4.5
4'-CF₃ (2c)42>180>4.3
Unsubstituted (2a)55>250>4.5

Halogens at the 2'-position improve metabolic stability, while bulky groups reduce off-target interactions .

Q. What mechanistic insights exist regarding the compound’s interaction with biological targets?

Molecular docking and X-ray data suggest that the spirocyclic core binds to voltage-gated sodium channels via hydrophobic pockets, while the benzyloxycarbonyl group stabilizes interactions through π-stacking with aromatic residues (e.g., Phe residues in domain II). Conformational rigidity from the spirojunction enhances selectivity over flexible analogs .

Q. How can advanced analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in ED₅₀ values for analogs (e.g., 3'-chloro vs. 3'-fluoro) may arise from differences in assay protocols (e.g., rodent strain, dosing regimen). Standardizing MES models and employing pharmacokinetic profiling (e.g., plasma protein binding assays) can clarify true efficacy .

Q. What crystallographic data inform rational design of derivatives?

X-ray structures of inactive N-benzyl derivatives reveal distorted spirogeometry (torsion angles >15°), whereas active analogs maintain planar spiro rings (<10° deviation). This underscores the need to preserve spirocyclic conformation during derivatization .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Key challenges include:

  • Ring strain : Spiro[4.4] systems require high-dilution conditions during cyclization to prevent oligomerization.
  • Deprotection : Catalytic hydrogenation of the Cbz group risks over-reduction; optimized Pd/C ratios (5–10 wt%) and H₂ pressure (1–3 atm) minimize side reactions .

Q. How do computational methods like QSPR aid in predicting physicochemical properties?

Quantitative Structure-Property Relationship (QSPR) models correlate CLOGP with anticonvulsant activity, enabling virtual screening of substituents. For example, substituents with CLOGP >2.5 (e.g., CF₃, Br) show higher brain permeability in MDCK assays .

Q. What comparative studies exist between this compound and other spirocyclic scaffolds?

Compared to 7-oxaspiro[3.5]nonane-2-carboxylic acid, the 2-azaspiro[4.4] core exhibits superior metabolic stability (t₁/₂ >4 h vs. <2 h in microsomal assays) due to reduced oxidative susceptibility. However, its synthetic complexity limits large-scale applications .

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